molecular formula C11H7F2NO4 B1430658 2-(4,4-Difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid CAS No. 1461715-18-3

2-(4,4-Difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid

Cat. No.: B1430658
CAS No.: 1461715-18-3
M. Wt: 255.17 g/mol
InChI Key: YNOUAMNTRVEYJO-UHFFFAOYSA-N
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Description

2-(4,4-Difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid is a high-purity chemical compound supplied for research purposes. With the molecular formula C11H7F2NO4 and a molecular weight of 255.18 g/mol, this compound features a 4,4-difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione core structure coupled with an acetic acid side chain . The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a broad spectrum of pharmacological activities, including use as HIV replication inhibitors , anticancer agents, and antimicrobials . The presence of the acetic acid moiety enhances the molecule's potential for further chemical modification, making it a versatile building block for developing novel probes or potential therapeutic agents. The specific difluoro substitution at the 4-position of the isoquinoline ring can influence the molecule's electronic properties and metabolic stability, which are critical parameters in drug discovery . Researchers can utilize this compound in various applications, such as synthetic chemistry for constructing more complex molecules, as a precursor in pharmaceutical development, or as a standard in analytical studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-(4,4-difluoro-1,3-dioxoisoquinolin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO4/c12-11(13)7-4-2-1-3-6(7)9(17)14(10(11)18)5-8(15)16/h1-4H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOUAMNTRVEYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)C2(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has shown that compounds similar to 2-(4,4-Difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The National Cancer Institute (NCI) has evaluated several related compounds for their antitumor activity, highlighting their potential as novel anticancer agents .

Case Study:
In a study conducted by the NCI, a related compound displayed a mean growth inhibition (GI50) of approximately 15.72 µM against human tumor cells. This suggests that the compound could be developed into a therapeutic agent for cancer treatment .

2. Neuroprotective Effects
There is emerging evidence that the compound may possess neuroprotective properties. Research indicates that certain isoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study:
A study focused on isoquinoline derivatives found that they could significantly reduce oxidative stress markers in neuronal cell cultures. The implications of these findings suggest potential applications in treating neurodegenerative disorders .

Pharmacological Applications

1. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This positions it as a candidate for developing anti-inflammatory drugs .

Case Study:
A recent investigation demonstrated that a derivative of this compound reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cultured macrophages, indicating its potential use in managing inflammatory diseases .

2. Analgesic Effects
The analgesic properties of related compounds have been documented in various studies. The ability to modulate pain pathways makes it a candidate for further research into pain management therapies .

Summary Table of Applications

Application AreaSpecific Use CasesResearch Findings
Anticancer ActivityInhibition of tumor cell proliferationGI50 values around 15.72 µM against human tumors
NeuroprotectionProtection against oxidative stressReduced markers of oxidative stress in neuronal cells
Anti-inflammatoryInhibition of cytokines and inflammatory enzymesDecreased IL-6 and TNF-α levels in macrophages
Analgesic EffectsModulation of pain pathwaysDocumented analgesic properties in various studies

Mechanism of Action

The mechanism of action of 2-(4,4-difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Structural and Mutagenicity Comparison of Analogs

Compound Core Structure Substituent(s) Mutagenicity (revertants/μmol)
Target Compound Tetrahydroisoquinoline 4,4-Difluoro; acetic acid Not reported
(1,3-dioxo-isoindol-2-yl)methyl nitrate (1) Isoindole Methyl nitrate 4,803
(1,3-dioxo-isoindol-2-yl)ethyl nitrate (2) Isoindole Ethyl nitrate 3,125
3-(1,3-dioxo-isoindol-2-yl)benzyl nitrate (3) Isoindole Benzyl nitrate (meta-substituted) 2,980
4-(1,3-dioxo-isoindol-2-yl)-N-hydroxy-benzenesulfonamide (4) Isoindole Sulfonamide; hydroxy 0 (non-mutagenic)

Key Observations :

  • Fluorine Substitution : The target compound’s 4,4-difluoro group likely reduces mutagenic risk compared to nitrate esters in analogs 1–3, which exhibit high mutagenicity due to nitro group metabolism . Fluorine’s electronegativity may stabilize the ring, reducing reactive intermediates.
  • Non-Mutagenic Sulfonamide (Compound 4): The absence of nitrate and presence of sulfonamide/hydroxy groups in compound 4 resulted in zero mutagenicity, suggesting that replacing nitro groups with polar, non-reactive substituents improves safety .

Physicochemical and Functional Comparisons

  • Metabolic Stability : Fluorine atoms in the target compound may slow oxidative metabolism, a common issue with nitrate esters in analogs 1–3 .
  • Aromatic Substitution : Meta-substituted benzyl nitrate (compound 3) showed reduced mutagenicity compared to alkyl nitrates (1, 2), hinting that aromatic spacing between the core and reactive groups mitigates toxicity . This trend supports the target compound’s design, where fluorine and acetic acid are directly attached to the core.

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-(4,4-Difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid features a tetrahydroisoquinoline core with a difluoro substituent and a dioxo moiety. This unique structure is thought to contribute to its biological activity.

Structural Formula

C12H10F2N2O4\text{C}_{12}\text{H}_{10}\text{F}_2\text{N}_2\text{O}_4

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various preclinical models. Studies suggest that it may inhibit pro-inflammatory cytokines and mediators.
  • Antioxidant Properties : It has been observed to scavenge free radicals and reduce oxidative stress markers in cellular assays.
  • Antimicrobial Activity : Preliminary studies indicate efficacy against certain bacterial strains, suggesting potential as an antimicrobial agent.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : It appears to interfere with key signaling pathways related to inflammation and cell survival.
  • Interaction with Cellular Targets : Binding studies suggest that it interacts with specific cellular receptors or proteins that mediate its biological effects.

Study 1: Anti-inflammatory Effects

A study conducted on animal models of arthritis demonstrated that administration of the compound significantly reduced joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls.

Study 2: Antioxidant Activity

In vitro experiments using human cell lines exposed to oxidative stress showed that the compound effectively reduced levels of reactive oxygen species (ROS) and improved cell viability. This suggests a protective role against oxidative damage.

Study 3: Antimicrobial Efficacy

A series of tests against Gram-positive and Gram-negative bacteria indicated that the compound exhibits moderate antimicrobial activity. Minimum inhibitory concentration (MIC) values were determined for various strains, highlighting its potential as a lead compound for antibiotic development.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
Anti-inflammatoryReduced cytokine levels
AntioxidantDecreased ROS levels
AntimicrobialModerate inhibition

Q & A

Basic: What are the established synthetic routes for 2-(4,4-Difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid?

Methodological Answer:
The compound is typically synthesized via multi-step organic reactions. A common approach involves:

  • Cyclocondensation : Reacting fluorinated benzaldehyde derivatives with amino acids or nitriles under acidic conditions to form the tetrahydroisoquinoline core.
  • Acetylation : Introducing the acetic acid moiety through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aryl-alkyl bond formation, as seen in related fluorinated compounds ).
  • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures.
    Key challenges include controlling regioselectivity during fluorination and minimizing side reactions in the dioxo-isoquinoline system.

Basic: Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm the fluorinated tetrahydroisoquinoline structure and acetic acid sidechain. For example, ¹⁹F NMR can resolve difluoro environments (δ -110 to -130 ppm) .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI-MS) or MALDI-TOF to verify molecular weight (e.g., [M+H]+ ion).
  • X-ray Crystallography : Single-crystal analysis using SHELX or OLEX2 software packages to resolve stereochemical ambiguities and confirm the Z/E configuration of substituents .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-F stretching) confirm functional groups.

Advanced: How can researchers resolve discrepancies between NMR and X-ray crystallography data for this compound?

Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., conformational flexibility in solution vs. solid-state rigidity). To address this:

  • Variable-Temperature NMR : Perform experiments at low temperatures (e.g., -40°C) to "freeze" conformers and match crystallographic data .
  • DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental values to validate the dominant solution-phase conformation .
  • Twinning Analysis : In X-ray data, use OLEX2’s twin refinement tools to detect pseudo-symmetry or disorder that may obscure true molecular geometry .

Advanced: What computational methods are effective for predicting the biological targets of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) for binding affinity. Focus on enzymes with isoindole-1,3-dione binding pockets, as seen in related tetrahydroisoquinoline derivatives .
  • MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA).
  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., using LigandScout) based on structural analogs with known activity (e.g., ATP-competitive inhibitors ).

Advanced: What strategies improve yield in multi-step syntheses of fluorinated tetrahydroisoquinoline derivatives?

Methodological Answer:

  • Fluorine-Specific Catalysts : Use Pd/Cu systems for selective C-F bond formation, minimizing defluorination side reactions.
  • Microwave-Assisted Synthesis : Reduce reaction time for cyclization steps (e.g., 150°C, 30 minutes vs. 24 hours conventional heating) .
  • Inert Atmosphere : Conduct moisture-sensitive steps (e.g., Grignard additions) under argon/nitrogen to prevent hydrolysis .

Basic: How can researchers assess the purity and stability of this compound under storage conditions?

Methodological Answer:

  • HPLC/LC-MS : Use C18 columns with UV detection (λ = 254 nm) and mobile phases (e.g., 0.1% TFA in acetonitrile/water). Purity >95% is acceptable for biological assays .
  • Accelerated Stability Testing : Store aliquots at 40°C/75% RH for 4 weeks. Monitor degradation via TLC or NMR. Fluorinated compounds generally exhibit high thermal stability but may hydrolyze in acidic/basic conditions .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Analog Synthesis : Systematically modify substituents (e.g., replace fluorine with chlorine, vary acetic acid chain length).
  • Biological Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR. IC50 values <1 µM indicate high potency .
  • QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Advanced: How should conflicting bioactivity data across assay platforms be addressed?

Methodological Answer:

  • Assay Validation : Ensure consistency in buffer pH, ionic strength, and temperature. For example, ATP concentration variations in kinase assays significantly impact IC50 values .
  • Orthogonal Assays : Confirm activity using both fluorescence-based (e.g., HTRF) and radiometric (e.g., ³²P-ATP) methods.
  • Meta-Analysis : Pool data from multiple studies (e.g., ChEMBL database) to identify outliers and establish consensus EC50 ranges.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,4-Difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid
Reactant of Route 2
2-(4,4-Difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid

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